molecular formula C8H10O3 B14252838 3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid CAS No. 292043-69-7

3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid

Cat. No.: B14252838
CAS No.: 292043-69-7
M. Wt: 154.16 g/mol
InChI Key: DWSHJQQMPNDZGA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid is an organic compound with the molecular formula C8H10O3 It is a cyclopentene derivative featuring a carboxylic acid group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of phenacylmalononitriles with o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature can yield multifunctionalized cyclopentene derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.

Common Reagents and Conditions

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Alcohols: Resulting from reduction of the ketone group.

    Esters and Amides: Produced via substitution reactions involving the carboxylic acid group.

Scientific Research Applications

3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, receptor binding, and signal transduction pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Dimethyl-5-oxocyclopent-1-ene-1-carboxylic acid is unique due to the presence of both a ketone and a carboxylic acid group on a dimethyl-substituted cyclopentene ring

Properties

CAS No.

292043-69-7

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3,3-dimethyl-5-oxocyclopentene-1-carboxylic acid

InChI

InChI=1S/C8H10O3/c1-8(2)3-5(7(10)11)6(9)4-8/h3H,4H2,1-2H3,(H,10,11)

InChI Key

DWSHJQQMPNDZGA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C1)C(=O)O)C

Origin of Product

United States

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